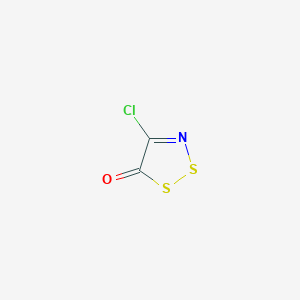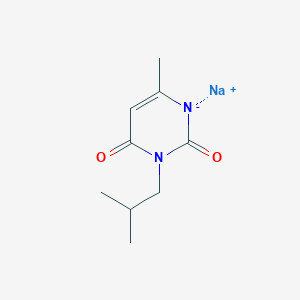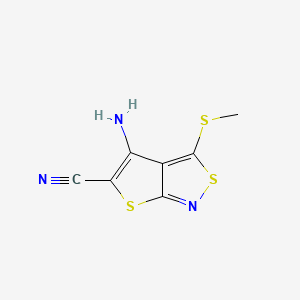
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thieno-isothiazoles, which are known for their diverse biological activities and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- typically involves the cyclization of 2,3-disubstituted thiophenes containing a sulfur function (SH, SMe, or SCN) and a carbonyl group (CHO or Ac). One common method involves the reaction of methyl (2-methylthio-3-thienyl) O-p-nitrobenzoylketoxime with concentrated sulfuric acid, which yields the desired thieno-isothiazole derivative . Another approach includes the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied to produce this compound in industrial settings. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno-isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like tin(II) chloride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thieno-isothiazole ring.
Aplicaciones Científicas De Investigación
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound and its analogs are being investigated for their potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and functional groups. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes, while its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Thieno(2,3-d)isothiazole derivatives: These compounds share a similar core structure but differ in the position of the sulfur and nitrogen atoms.
Benzisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, offering different chemical and biological properties.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methylthio group, and a carbonitrile group in the thieno-isothiazole framework makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
72436-89-6 |
|---|---|
Fórmula molecular |
C7H5N3S3 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
4-amino-3-methylsulfanylthieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-4-5(9)3(2-8)12-6(4)10-13-7/h9H2,1H3 |
Clave InChI |
GLMDBIOKQZKBQV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C2C(=C(SC2=NS1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



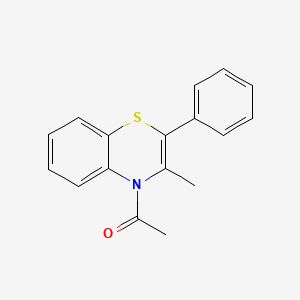

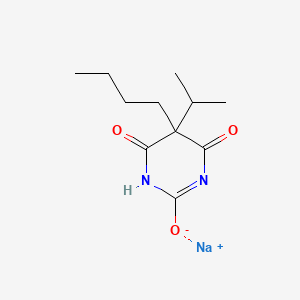
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
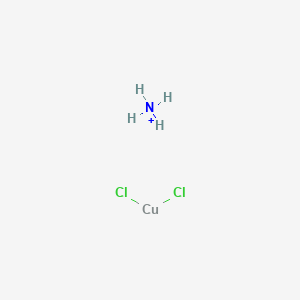
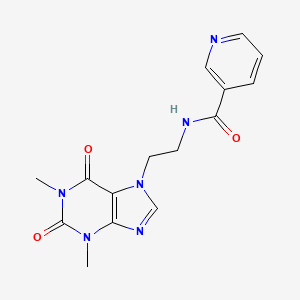
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)

